molecular formula C22H22F3N3O3 B11186353 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11186353
M. Wt: 433.4 g/mol
InChI Key: MGQOGBSELNMKRQ-UHFFFAOYSA-N
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Description

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrrolidine-2,5-dione ring through a cyclization reaction. This is followed by the introduction of the piperazine and methoxyphenyl groups via nucleophilic substitution reactions. The trifluoromethylphenyl group is often introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the core pyrrolidine-2,5-dione structure but differ in their substituents.

    Piperazine derivatives: Compounds with a piperazine ring and various substituents.

    Trifluoromethylphenyl derivatives: Compounds featuring the trifluoromethylphenyl group.

Uniqueness

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22F3N3O3

Molecular Weight

433.4 g/mol

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H22F3N3O3/c1-31-18-7-3-5-16(13-18)26-8-10-27(11-9-26)19-14-20(29)28(21(19)30)17-6-2-4-15(12-17)22(23,24)25/h2-7,12-13,19H,8-11,14H2,1H3

InChI Key

MGQOGBSELNMKRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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